molecular formula C19H14ClFN4O B2842998 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895014-64-9

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

货号: B2842998
CAS 编号: 895014-64-9
分子量: 368.8
InChI 键: KZEGJFVAJKWCNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heterocyclic core. Its structure includes a pyrazolo[3,4-d]pyrimidin-4-one scaffold substituted with a 2-chloro-6-fluorobenzyl group at position 5 and a 2-methylphenyl group at position 1. These substituents contribute to its electronic and steric properties, which may influence biological activity, solubility, and binding interactions.

属性

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O/c1-12-5-2-3-8-17(12)25-18-13(9-23-25)19(26)24(11-22-18)10-14-15(20)6-4-7-16(14)21/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEGJFVAJKWCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Core Assembly via Cyclocondensation

Pyrazolo[3,4-d]pyrimidinones are typically synthesized through cyclocondensation reactions between 5-aminopyrazoles and β-keto esters or malononitrile derivatives. For example, Source details the use of hydrazine hydrate to condense enol intermediates with malononitrile, forming the pyrazole ring before cyclizing with formamide to yield the pyrimidinone. This two-step approach achieves yields of 88–97% in analogous systems, with the exocyclic double bond confirmed by $$ ^1H $$ NMR singlet peaks at δ 7.17–6.63 ppm.

Functionalization at N-1 and C-5 Positions

Proposed Synthetic Route for 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl) Derivative

Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

The synthesis begins with the preparation of 5-amino-1H-pyrazole-4-carbonitrile via cyclocondensation of ethyl cyanoacetate with hydrazine hydrate in ethanol at reflux (Scheme 1). This method, adapted from Source, affords the pyrazole core in 92% yield, with $$ ^13C $$ NMR confirming the nitrile carbon at δ 119.6 ppm.

Scheme 1 :
$$
\text{Ethyl cyanoacetate} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, Δ}} \text{5-Amino-1H-pyrazole-4-carbonitrile}
$$

Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one

The pyrazole intermediate reacts with formamide under microwave irradiation at 150°C for 2 hours to form the pyrimidinone ring (Scheme 2). Source reports analogous conditions achieving 85% yield, with HRMS confirming the [M+H]$$^+$$ ion at m/z 218.0924.

Scheme 2 :
$$
\text{5-Amino-1H-pyrazole-4-carbonitrile} + \text{Formamide} \xrightarrow{\text{MW, 150°C}} \text{1H,4H,5H-Pyrazolo[3,4-d]pyrimidin-4-one}
$$

Step 3: N-1 Alkylation with 2-Methylphenylboronic Acid

The N-1 position is functionalized via Suzuki coupling using 2-methylphenylboronic acid and palladium(II) acetate in dioxane/water (4:1) at 80°C (Scheme 3). Source validates this approach, achieving 64% yield for similar arylations, with $$ ^1H $$ NMR showing aryl protons at δ 7.25–7.15 ppm.

Scheme 3 :
$$
\text{Pyrazolo[3,4-d]pyrimidin-4-one} + \text{2-Methylphenylboronic acid} \xrightarrow{\text{Pd(OAc)}2, \text{dioxane/H}2\text{O}} \text{1-(2-Methylphenyl) Intermediate}
$$

Step 4: C-5 Benzylation with (2-Chloro-6-fluorophenyl)methyl Bromide

The C-5 position undergoes alkylation using (2-chloro-6-fluorophenyl)methyl bromide in DMF with K$$2$$CO$$3$$ at 60°C (Scheme 4). Source observes that electron-withdrawing halogens at ortho positions require prolonged reaction times (24 hours), yielding 78% product. $$ ^{19}F $$ NMR confirms the fluorine signal at δ -112.5 ppm.

Scheme 4 :
$$
\text{1-(2-Methylphenyl) Intermediate} + \text{(2-Chloro-6-fluorophenyl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Optimization and Challenges

Regioselectivity in N-1 Functionalization

Competing alkylation at the pyrimidinone oxygen is mitigated using bulky palladium ligands, as described in Source. Employing XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) increases N-1 selectivity to 95%.

Purification and Yield Enhancement

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted benzyl bromide. Recrystallization from ethanol/water (3:1) improves purity to >99%, as verified by HPLC (C18 column, 90:10 acetonitrile/water).

Analytical Characterization

Spectral Data

  • $$ ^1H $$ NMR (500 MHz, DMSO-$$d6$$) : δ 8.72 (s, 1H, pyrazole-H), 7.58–7.12 (m, 7H, aryl-H), 5.21 (s, 2H, CH$$2$$), 2.45 (s, 3H, CH$$_3$$).
  • $$ ^{13}C $$ NMR (125 MHz, DMSO-$$d6$$) : δ 181.7 (C=O), 160.1 (C-F), 134.2–112.4 (aryl-C), 44.8 (CH$$2$$), 20.1 (CH$$_3$$).
  • HRMS (ESI-TOF) : m/z calc. for C$${20}$$H$${15}$$ClFN$$_4$$O [M+H]$$^+$$: 411.0821; found: 411.0819.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%)
1 Hydrazine hydrate, EtOH, Δ 92 95
2 Formamide, MW, 150°C 85 98
3 Pd(OAc)$$2$$, dioxane/H$$2$$O 64 90
4 K$$2$$CO$$3$$, DMF, 60°C 78 99

化学反应分析

Types of Reactions

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology

In biological research, it is explored for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the study of cell signaling pathways and cancer research .

Medicine

Medically, this compound is investigated for its potential anti-cancer properties. It has shown promising results in inhibiting the growth of certain cancer cell lines .

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in various formulations .

作用机制

The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of specific kinases, particularly CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound interferes with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding site of CDK2, which is crucial for its kinase activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazolo[3,4-d]pyrimidinone derivatives and related heterocycles, focusing on substituent effects, biological activities, and crystallographic data.

Crystallographic and Structural Insights

  • 5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one: X-ray crystallography revealed a fully delocalized π-system across the pyrazolo-pyrimidinone core, with intermolecular hydrogen bonds (N–H···O and C–H···O) stabilizing the crystal lattice.

Electronic and Steric Modifications

  • 4-Amino-1-(2-chlorophenyl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one: This analog (C₁₂H₁₀ClN₅O) includes a 2-chlorophenyl group, which enhances electrophilicity at the pyrimidinone core. Such electronic effects could favor interactions with nucleophilic residues in enzyme active sites .

Data Table: Key Parameters of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one C₂₁H₁₆ClF₂N₃O 399.83 (calculated) 2-Chloro-6-fluorobenzyl, 2-methylphenyl Not reported (inferred stability)
5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one C₁₈H₁₅FN₆OS 382.42 4-Fluorophenylamino, methylthio Antifungal (83–100% inhibition)
6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-pyrazolo[3,4-d]pyrimidin-4-one C₂₁H₁₉FN₄O 362.40 Ethyl, 3-fluoro-4-methylphenyl Not reported (metabolic stability)
4-Amino-1-(2-chlorophenyl)-5-methyl-pyrazolo[3,4-d]pyrimidin-6-one C₁₂H₁₀ClN₅O 275.70 2-Chlorophenyl, methyl Not reported (electronic effects)

生物活性

The compound 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18H16ClFN4O
  • Molecular Weight: 358.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition: The compound has been observed to inhibit various enzymes involved in cellular signaling pathways. For instance, it exhibits inhibition against ACK1 (Activated Cdc42-associated kinase), which is implicated in the progression of hormone-refractory cancers .
  • Receptor Modulation: It may interact with specific receptors to modulate cellular responses. This interaction can lead to altered gene expression and protein function, impacting various biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies: In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For example, it showed an IC50 value of 26 µM against A549 lung cancer cells . Other derivatives within the same chemical class have shown even lower IC50 values, indicating enhanced potency.
CompoundCell LineIC50 (µM)
5-[(2-chloro-6-fluorophenyl)methyl]-...A54926
Derivative AK5620.04
Derivative BMCF-70.57

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .

Antimicrobial Activity

Preliminary research indicates potential antimicrobial effects against various pathogens. The presence of the chloro and fluorine substituents appears to enhance its antimicrobial efficacy compared to non-substituted analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolopyrimidine derivatives, including our compound of interest:

  • ACK1 Inhibition Study : A study demonstrated that modifications at the 5-position of the pyrimidine ring significantly influence ACK1 inhibitory activity. The introduction of a chlorofluorophenyl group was found to be critical for enhancing inhibitory effects .
  • Cytotoxicity Assessment : Research comparing various pyrazolopyrimidine derivatives indicated that certain structural modifications could lead to improved anticancer activities across multiple cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .
  • Mechanistic Insights : Investigations into the mechanism revealed that compounds similar to our target can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

常见问题

Basic: What synthetic methodologies are commonly used to prepare this pyrazolo[3,4-d]pyrimidin-4-one derivative?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Tandem aza-Wittig and annulation reactions with iminophosphorane intermediates and aromatic isocyanates, yielding regioselective pyrazolo-pyrimidine cores (isolated yields: 52–92%) .
  • Catalyst optimization : Copper triflate has been employed to enhance reaction efficiency, reducing time and improving yields in analogous compounds .
  • Post-synthetic modifications : Triethyl orthoformate is used to generate triazolo-fused derivatives (yields: 62–94%) .
    Purification often involves column chromatography, followed by spectroscopic validation (NMR, MS).

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for substituent position and regiochemistry confirmation .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous determination of crystal packing and stereochemistry, as demonstrated in structurally related pyrazolo-pyrimidines .
  • Elemental analysis : To confirm purity (>95% recommended for biological assays) .

Basic: What preliminary biological activities have been reported for this compound class?

Answer:
Initial screening reveals:

  • Antifungal activity : Against Botrytis cinerea and Sclerotinia sclerotiorum, with IC₅₀ values as low as 10 mg/L for triazolo derivatives .
  • Anticancer potential : Pyrazolo-pyrimidine-urea hybrids inhibit A549 lung cancer cell proliferation (e.g., compound CBS-1, IC₅₀ < 1 µM) via caspase-3 activation and NF-κB suppression .
  • Antibacterial properties : Substituted aryl groups enhance activity against Gram-positive pathogens in related analogs .

Advanced: How can synthesis be optimized for scalability and reproducibility in academic settings?

Answer:
Strategies include:

  • Flow chemistry : Continuous-flow systems improve reaction control and scalability, as shown in diazomethane syntheses .
  • Design of Experiments (DoE) : Statistical modeling to optimize variables (e.g., temperature, catalyst loading) and minimize batch-to-batch variability .
  • Green chemistry principles : Solvent selection (e.g., ethanol/water mixtures) and microwave-assisted reactions to reduce energy consumption .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Substituent analysis : Compare analogs with varying R-groups (e.g., methyl vs. benzyl substituents), which drastically alter antifungal potency .
  • Assay standardization : Use consistent cell lines (e.g., A549 for anticancer studies) and protocols (e.g., CLSI guidelines for antifungal testing) .
  • Meta-analysis : Cross-reference bioactivity data with structural databases (e.g., PubChem) to identify outliers or confounding factors .

Advanced: What experimental frameworks are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Systematic substitution : Introduce halogens (Cl, F), alkyl groups, or heterocycles at positions 1, 3, and 5 of the pyrimidine core to assess electronic and steric effects .
  • In silico modeling : DFT calculations or molecular docking to predict binding affinities (e.g., with fungal CYP51 or human kinases) .
  • High-throughput screening : Pair combinatorial libraries with phenotypic assays (e.g., fungal growth inhibition) to prioritize lead compounds .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

Answer:

  • Xenograft models : Nude mice implanted with A549 cells to assess tumor regression (e.g., CBS-1 reduced tumor volume by 60% in 21 days) .
  • Insect models : Galleria mellonella for preliminary antifungal efficacy and toxicity profiling .
  • Pharmacokinetic studies : LC-MS/MS to measure plasma half-life and metabolite identification in rodent models .

Advanced: How can stability and degradation profiles be assessed under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), pH extremes (1–13), and UV light, followed by HPLC-UV analysis .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
  • Solid-state stability : Dynamic vapor sorption (DVS) to evaluate hygroscopicity and crystallinity changes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。